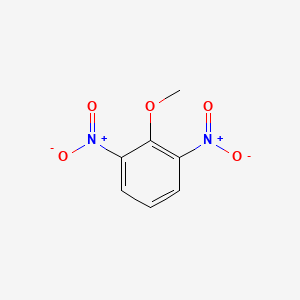

2,6-Dinitroanisole

Beschreibung

Historical Context and Significance in Chemical Sciences

The study of nitroaromatic compounds, a class of substances characterized by a benzene (B151609) ring substituted with one or more nitro groups, has been a significant area of research in organic chemistry for over a century. Within this broad category, dinitroanisole isomers have garnered attention for their diverse applications and interesting chemical properties. While much of the historical and ongoing research has focused on the 2,4-dinitroanisole (B92663) (DNAN) isomer, particularly as a replacement for 2,4,6-trinitrotoluene (B92697) (TNT) in explosive formulations, the 2,6-dinitroanisole isomer also holds importance in the field of chemical sciences. researchgate.netnih.govtandfonline.com

The synthesis of dinitroanisole compounds dates back to the 19th century, with initial interest primarily in their use as intermediates for dyes and other organic compounds. bibliotekanauki.pl The preparation of this compound can be achieved through various synthetic routes, including the ammonolysis of 2,6-dinitrochlorobenzene or the methylation of 2,6-dinitrophenol (B26339). orgsyn.org One documented method involves the reaction of 2,6-dinitrochlorobenzene with sodium methoxide (B1231860). dtic.mil

The significance of this compound in chemical sciences lies in its utility as a model compound for studying nucleophilic aromatic substitution (SNAr) reactions. The two nitro groups, positioned ortho to the methoxy (B1213986) group, strongly activate the aromatic ring towards nucleophilic attack, making it a valuable substrate for mechanistic and kinetic studies. researchgate.netacs.org Research in this area has explored the reactions of this compound with various nucleophiles, providing insights into reaction pathways and the influence of substrate structure on reactivity. researchgate.net

Isomeric Considerations within Dinitroanisole Derivatives

The dinitroanisole molecule (C7H6N2O5) can exist in several isomeric forms, depending on the positions of the two nitro groups on the benzene ring relative to the methoxy group. nih.gov The most commonly studied isomers are 2,4-dinitroanisole and this compound. researchgate.net The structural differences between these isomers lead to significant variations in their physical and chemical properties.

One of the most notable differences between 2,4- and this compound is the steric hindrance around the methoxy group. In this compound, the two nitro groups are located on either side of the methoxy group, creating a sterically crowded environment. This steric hindrance forces the methoxy group to twist out of the plane of the benzene ring to a significant degree, with reported torsion angles of 72 and 79 degrees in its crystal structure. researchgate.netresearchgate.net In contrast, the 2,4-dinitro isomer experiences less steric strain, and the methoxy group is more coplanar with the aromatic ring, with torsion angles of 5 and 13 degrees. researchgate.netresearchgate.net

This difference in molecular geometry has a profound impact on the chemical reactivity of the isomers. The out-of-plane orientation of the methoxy group in this compound facilitates its displacement in nucleophilic substitution reactions. researchgate.net Studies have shown that the rate of replacement of the methoxy group by an amino substituent is correlated with this out-of-plane twist. researchgate.net For instance, the reaction of this compound with piperidine (B6355638) is significantly faster than that of the 2,4-isomer. researchgate.net

Scope and Research Focus of this compound Studies

Research on this compound has primarily concentrated on its synthesis, structure, and reactivity in nucleophilic aromatic substitution reactions. orgsyn.orgresearchgate.net Its well-defined structure and activated aromatic system make it an excellent model compound for fundamental studies in organic chemistry.

A significant area of investigation has been the reaction of this compound with various nucleophiles, particularly amines and alkoxides. researchgate.netacs.orgcdnsciencepub.com These studies often involve kinetic measurements to determine reaction rates and mechanisms. For example, research has explored the formation of Meisenheimer complexes, which are key intermediates in SNAr reactions, upon treatment of 4-substituted-2,6-dinitroanisoles with methoxide ions. cdnsciencepub.comcdnsciencepub.com

Furthermore, spectroscopic techniques have been instrumental in characterizing this compound and its reaction products. cdnsciencepub.comspectrabase.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been used to elucidate the structures of transient intermediates and stable products in its reactions. cdnsciencepub.comcdnsciencepub.com X-ray crystallography has provided precise data on the molecular geometry of this compound, confirming the significant out-of-plane twist of the methoxy group due to steric hindrance from the adjacent nitro groups. researchgate.net

While the majority of research on dinitroanisoles for materials applications has centered on the 2,4-isomer due to its properties as an insensitive explosive, the study of this compound provides crucial comparative data. researchgate.netnih.gov Understanding the structure-property-reactivity relationships across the different isomers is essential for the broader field of nitroaromatic chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6N2O5 | nih.gov |

| Molecular Weight | 198.13 g/mol | nih.gov |

| CAS Number | 3535-67-9 | nih.gov |

| Melting Point | 85.0 °C (predicted) | epa.gov |

| Boiling Point | 317 °C (predicted) | epa.gov |

| Density | 1.46 g/cm³ (predicted) | epa.gov |

| Water Solubility | 1.88e-3 g/L (predicted) | epa.gov |

| LogP (Octanol-Water Partition Coefficient) | 1.66 (predicted) | epa.gov |

| Vapor Pressure | 1.99e-4 mm Hg (predicted) | epa.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

| Mass Spectrometry | Top Peak m/z: 168 | nih.gov |

| Raman Spectroscopy | Spectrum available | spectrabase.com |

Crystal Structure Data of this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z | Dx (g cm⁻³) |

| Triclinic | P1 | 3.854 | 7.736 | 14.476 | 89.25 | 86.97 | 75.59 | 417 | 2 | 1.58 |

Source: researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVZPFZSAYLSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344541 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-67-9 | |

| Record name | 2,6-DINITROANISOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dinitroanisole and Its Derivatives

Direct Synthetic Routes to 2,6-Dinitroanisole

The direct introduction of two nitro groups onto an anisole (B1667542) framework to yield this compound can be accomplished through nitration strategies or by employing nucleophilic aromatic substitution.

Nitration Strategies for Anisole Precursors

The direct nitration of anisole to produce dinitroanisoles typically results in a mixture of isomers, with the 2,4-dinitroanisole (B92663) being the predominant product due to the ortho-para directing nature of the methoxy (B1213986) group. However, specific conditions can be employed to enhance the yield of the 2,6-isomer.

One approach involves the nitration of 2-nitroanisole (B33030). By starting with a mono-nitrated precursor, the regioselectivity of the second nitration can be influenced. While direct dinitration of anisole often leads to low yields of the 2,6-isomer, the nitration of 2-nitroanisole provides a more targeted route.

Another strategy involves the use of specific nitrating agents and conditions. For instance, the dinitration of anisole using a mixture of nitric acid and sulfuric acid over a zeolite Hβ catalyst has been shown to produce this compound, albeit in very low yields (approximately 1%), with the primary product being 2,4-dinitroanisole. A study utilizing dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂) for the dinitration of anisole reported a 2,6- to 2,4-dinitroanisole isomer ratio of 11:89.

| Precursor | Nitrating Agent/Conditions | Major Product(s) | This compound Yield/Ratio |

| Anisole | HNO₃/H₂SO₄, Zeolite Hβ | 2,4-Dinitroanisole | ~1% |

| Anisole | N₂O₅ in liquid SO₂ | 2,4-Dinitroanisole | 11:89 (2,6- to 2,4- isomer ratio) |

| 2-Nitroanisole | Standard nitrating conditions | This compound, 2,4-Dinitroanisole | Varies with conditions |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAᵣ) presents a viable alternative for the synthesis of this compound, often providing better regioselectivity compared to direct nitration. This method typically involves the displacement of a suitable leaving group from a dinitro-substituted benzene (B151609) ring by a methoxide (B1231860) source.

A common precursor for this reaction is 2,6-dinitrochlorobenzene. The electron-withdrawing nature of the two nitro groups activates the chlorine atom for nucleophilic attack by a methoxide ion, typically from sodium methoxide. This reaction proceeds to give this compound in good yield.

Another important route is the methylation of 2,6-dinitrophenol (B26339). The phenolic hydroxyl group can be converted to a methoxy group using a methylating agent. For example, the reaction of 2,6-dinitrophenol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base affords this compound. This approach is particularly useful as 2,6-dinitrophenol can be synthesized from the nitration of phenol (B47542).

| Precursor | Reagent(s) | Product |

| 2,6-Dinitrochlorobenzene | Sodium methoxide (NaOCH₃) | This compound |

| 2,6-Dinitrophenol | Dimethyl sulfate, Base | This compound |

Synthesis of this compound Analogs and Substituted Derivatives

The synthetic strategies for this compound can be extended to prepare a range of analogs with substituents at various positions on the aromatic ring. A key class of these derivatives is the 4-substituted-2,6-dinitroanisoles.

Preparation of 4-Substituted-2,6-Dinitroanisoles

The synthesis of 4-substituted-2,6-dinitroanisoles can be achieved through two primary strategies: nitration of a pre-substituted anisole or nucleophilic aromatic substitution on a suitably substituted dinitrobenzene derivative.

One method involves the nitration of a 4-substituted anisole. For example, 4-tert-butylanisole (B1294814) can be nitrated to produce 4-tert-butyl-2,6-dinitroanisole (B1351469). googleapis.com This approach leverages the directing effects of both the methoxy and the 4-substituent to guide the nitro groups to the 2 and 6 positions.

Alternatively, a 4-substituted-2,6-dinitrophenol can be methylated. A notable example is the synthesis of 4-tert-butyl-2,6-dinitroanisole from 4-tert-butyl-2,6-dinitrophenol (B1265405) using methyl iodide and potassium carbonate. googleapis.com

Furthermore, nucleophilic aromatic substitution on 4-substituted-2,6-dinitrochlorobenzenes with sodium methoxide has been studied. The reactivity of these substrates is influenced by the nature of the substituent at the 4-position.

| Precursor | Reagent(s) | Product |

| 4-tert-Butylanisole | Nitrating agent | 4-tert-Butyl-2,6-dinitroanisole |

| 4-tert-Butyl-2,6-dinitrophenol | Methyl iodide, Potassium carbonate | 4-tert-Butyl-2,6-dinitroanisole |

| 4-Substituted-2,6-dinitrochlorobenzene | Sodium methoxide | 4-Substituted-2,6-dinitroanisole |

A specific example of the synthesis of a 4-halo-substituted derivative involves the nitration of 2-bromo-4-methylphenol, followed by methylation to yield 2-bromo-4-methyl-6-nitroanisole. While not a 2,6-dinitro compound, this illustrates a pathway to halogenated and alkylated nitroanisoles.

Elucidation of Reaction Mechanisms Involving 2,6 Dinitroanisole

Nucleophilic Aromatic Substitution Reactions of 2,6-Dinitroanisole

The electron-withdrawing nature of the two nitro groups in this compound activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the methoxy (B1213986) group. The reactions with various nucleophiles, particularly amines, have been extensively studied to understand the intricacies of the SNAr mechanism.

Reactivity with Amine Nucleophiles

The reactions of this compound with primary and secondary amines have revealed complex kinetic behaviors, often deviating from simple second-order kinetics and highlighting the role of the amine in both nucleophilic attack and catalysis.

Studies on the reaction of this compound with piperidine (B6355638) and N-methylpiperidine in benzene (B151609) have shown that both aromatic nucleophilic substitution (a.n.s.) and aliphatic nucleophilic substitution (SN2) at the methyl group of the anisole (B1667542) can occur. rsc.org In the reaction with piperidine, the formation of 2,6-dinitrophenol (B26339) via an SN2 pathway is the predominant reaction, occurring at a greater rate than the a.n.s. product, 1-(2,6-dinitrophenyl)piperidine. rsc.org

It's also noted that the reaction of 2,6-dinitrophenyl phenyl ether with piperidine is specific-base catalysed, in contrast to its reaction with n-butylamine which is not base catalysed. This difference in catalysis for reactions involving primary and secondary amines is a recurring theme in SNAr reactions. researchgate.net

Table 1: Reaction Products of this compound with Piperidines in Benzene

| Nucleophile | Reaction Type | Product(s) | Relative Rate Comparison |

|---|---|---|---|

| Piperidine | A.n.s. and SN2 | 1-(2,6-dinitrophenyl)piperidine and 2,6-dinitrophenol | SN2 > A.n.s. |

| N-Methylpiperidine | SN2 only | 2,6-dinitrophenol | N/A |

The reaction of this compound with cyclohexylamine (B46788) has been investigated in various solvent systems, revealing a strong dependence of the reaction kinetics on the solvent environment. rsc.orgrsc.org In toluene (B28343), as well as in toluene-octanol mixtures with up to 30% octanol (B41247), the reaction exhibits a third-order kinetic dependence on the amine concentration. rsc.orgrsc.org

A noteworthy observation is the effect of adding small amounts of octanol to a toluene solution. While the reaction rates in pure toluene and pure octanol are comparable, the addition of a small quantity of octanol to toluene leads to a decrease in the reaction rate. rsc.orgrsc.org The rate reaches a minimum at an octanol concentration of 30-50%, after which it increases almost linearly with the increasing octanol content. rsc.orgrsc.org This complex behavior, along with the third-order kinetics, is explained by the "dimer nucleophile mechanism," where a dimer of the amine acts as the nucleophilic species. rsc.orgrsc.org Similar third-order kinetics with respect to the amine concentration were also observed for the reaction of this compound with cyclohexylamine in benzene and cyclohexane (B81311). acs.orgacs.org

The study in toluene-dimethyl sulphoxide (DMSO) mixtures also supports the concept of nucleophile aggregation. researchgate.net In pure toluene and in mixtures with low DMSO content, third-order kinetics with respect to the amine are observed. researchgate.net The catalytic effect of DMSO is attributed to the formation of a 'mixed dimer' through a hydrogen-bond interaction between the amine and DMSO. researchgate.net

Table 2: Effect of Solvent on the Reaction of this compound with Cyclohexylamine

| Solvent System | Observed Kinetic Order in [Amine] | Effect on Rate |

|---|---|---|

| Toluene | Third-order | Baseline |

| Toluene-Octanol (up to 30% octanol) | Third-order | Rate decreases to a minimum at 30-50% octanol, then increases |

| Toluene-DMSO (low DMSO %) | Third-order | DMSO acts as a catalyst |

| Benzene | Third-order | - |

| Cyclohexane | Third-order | - |

Investigations with Piperidine and N-Methylpiperidine

Mechanistic Insights into Substitution Pathways

The mechanistic studies of nucleophilic substitution on this compound have focused on understanding the factors that influence reaction rates and pathways, such as steric effects and the specific roles of the reactants.

A key factor influencing the reactivity of this compound is the steric hindrance imposed by the two ortho-nitro groups on the methoxy group. researchgate.net This steric crowding forces the methoxy group to twist out of the plane of the benzene ring. researchgate.net Crystal structure analysis reveals that in this compound, the torsion angles of the methoxy group with respect to the ring plane are 72° and 79° for the two independent molecules in the crystal lattice. researchgate.net

This out-of-plane conformation of the methoxy group is believed to be a significant contributor to the enhanced rate of its substitution by amino nucleophiles. researchgate.net The release of this steric strain in the transition state and products is thought to lower the activation energy of the reaction. This is in contrast to 4-substituted-2-nitroanisoles, where the methoxy group is less sterically hindered and the reaction rates are slower. researchgate.net The absence of an expected primary steric effect in the reactions of 6-substituted-2-nitroanisoles is attributed to this perpendicular arrangement of the methoxy group. researchgate.net

Kinetic analyses of the reactions of this compound with amines have consistently revealed complex reaction orders, particularly in aprotic solvents. rsc.orgrsc.org As mentioned previously, the reaction with cyclohexylamine in toluene, toluene-octanol, benzene, and cyclohexane exhibits third-order kinetics with respect to the amine concentration. rsc.orgrsc.orgacs.org

This third-order dependence is a key piece of evidence for the "dimer nucleophile mechanism". rsc.orgrsc.org In this proposed mechanism, a dimer of the amine, (B:B), acts as the nucleophile, attacking the substrate (S) to form an intermediate complex (SB₂). rsc.org The kinetic equation derived from this mechanism can account for the observed third-order dependence. rsc.org Specifically, the departure of the leaving group is considered the rate-determining step. rsc.org

In contrast, the reaction of this compound with N-methylpiperidine in benzene at 60°C showed second-order rate coefficients that remained constant despite a nearly threefold increase in the amine concentration, indicating a first-order dependence on the N-methylpiperidine concentration under these conditions. These varied kinetic findings underscore the intricate nature of these reactions, where the reaction order is highly dependent on the specific nucleophile, solvent, and reaction conditions.

Elucidation of the Dimer Nucleophile Mechanism

In the realm of aromatic nucleophilic substitution (ANS) reactions, particularly in aprotic solvents of low permittivity, the behavior of amines as nucleophiles deviates from simple second-order kinetics. A significant body of research points towards a "dimer nucleophile" mechanism, which is a third-order kinetic process with respect to the amine. sapub.org This mechanism was proposed to explain these "atypical" kinetic findings. sapub.org

The reaction of this compound with cyclohexylamine in toluene serves as a case study for this phenomenon. researchgate.netrsc.org In pure toluene and in toluene-dimethyl sulphoxide (DMSO) mixtures with low DMSO content, the reaction exhibits third-order kinetics with respect to the amine. researchgate.net This observation is interpreted as the nucleophilic attack of an amine dimer on the this compound substrate. sapub.org The aggregation of the nucleophile into a dimer in these low-polarity solvents is a key feature of this mechanism. researchgate.net

Further studies using toluene-octanol binary solvents have provided additional support for the dimer nucleophile mechanism. rsc.org The reaction of this compound with cyclohexylamine in toluene, octanol, and their mixtures shows a third-order kinetic dependence on the amine concentration in toluene and in mixtures with up to 30% octanol. rsc.org While the reaction rates in pure toluene and pure octanol are similar, the addition of small amounts of octanol to toluene initially decreases the reaction rate. rsc.org This is attributed to the disruption of the amine dimers by the alcohol, which can form hydrogen bonds with the amine, thus reducing the concentration of the more reactive dimeric nucleophile. rsc.org These findings confirm the irreversibility of the reaction under the studied conditions and bolster the dimer nucleophile mechanism. rsc.org

The "dimer nucleophile" mechanism involves the attack of the amine dimer on the substrate to form an intermediate, which is then assisted by a third amine molecule in the decomposition step. sapub.org This mechanism has been extensively characterized and is now a recognized model for explaining the kinetics of ANS reactions in aprotic media. sapub.org

Field Effects in Reaction Rate Enhancement

The reaction of this compound with piperidine in benzene demonstrates a significant rate enhancement that is attributed to a field effect. rsc.org In this reaction, two competing pathways are observed: an aromatic nucleophilic substitution (a.n.s.) to yield N-(2,6-dinitrophenyl)piperidine and an SN2 reaction leading to the formation of 2,6-dinitrophenol. rsc.org

A comparison with the isomeric 2,4-dinitroanisole (B92663) reveals a dramatic difference in reactivity. The reaction of this compound with piperidine is approximately 1,000 times faster than that of 2,4-dinitroanisole with the same amine. rsc.org Similarly, with N-methylpiperidine, where only the SN2 reaction occurs, the rate for this compound is about 300 times greater than for the 2,4-isomer. rsc.org

This substantial rate increase for the 2,6-isomer is proposed to be due to a "field effect" exerted by the ortho-nitro group. This through-space electrostatic interaction stabilizes the transition state of the reaction, thereby lowering the activation energy and accelerating the reaction rate. The proximity of the second nitro group in the 2,6-position, compared to the more distant placement in the 2,4-isomer, is crucial for this effect.

Formation and Structural Dynamics of Meisenheimer Complexes with this compound

Characterization of Transient 1,3-Complexes and Stable 1,1-Complexes

The reaction of 4-substituted-2,6-dinitroanisoles with methoxide (B1231860) ions in dimethyl sulfoxide-d6 (DMSO-d6) leads to the formation of Meisenheimer complexes, which have been characterized using nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comresearchgate.net These reactions proceed through the initial, rapid formation of a transient 1,3-complex, followed by the slower formation of a more thermodynamically stable 1,1-complex. cdnsciencepub.comrsc.org

The 1,3-complex results from the nucleophilic attack of the methoxide ion at the C-3 position of the aromatic ring, an unsubstituted carbon. rsc.orgrsc.org These complexes are formed and decompose rapidly and are generally less stable. rsc.org In contrast, the 1,1-complex is formed by the attack of the methoxide ion at the C-1 position, the carbon atom bearing the methoxy group. rsc.org These 1,1-complexes are formed more slowly but exhibit greater thermodynamic stability. rsc.org

The structures of both the transient 1,3-complexes and the stable 1,1-complexes have been confirmed by NMR spectroscopy. cdnsciencepub.com For instance, in the reaction of 2-chloro-4,6-dinitroanisole with methoxide ions in methanol-DMSO mixtures, the appearance of the 1,1-complex is preceded by the fast formation of the 1,3-complex when the DMSO concentration is high. rsc.org At even higher DMSO concentrations, the initial formation of a 1,5-complex can also be observed. rsc.org

Table 1: Kinetic and Equilibrium Data for Meisenheimer Complex Formation

| Complex Type | Formation Rate | Decomposition Rate | Stability |

|---|---|---|---|

| 1,3-Complex | Rapid | Rapid | Less Stable |

| 1,1-Complex | Slow | Slow | More Stable |

Impact of Aromatic Substituents on Charge Delocalization within Meisenheimer Adducts

The nature of the substituent at the 4-position of this compound significantly influences the delocalization of the negative charge within the resulting Meisenheimer complexes. cdnsciencepub.com This effect has been investigated through the analysis of NMR chemical shifts of the ring protons in both the 1,3- and 1,1-complexes. cdnsciencepub.com

In the 1,3-complexes, the chemical shifts of the ring protons indicate that the delocalization of the negative charge is mainly influenced by the resonance effect of the para-substituent. For example, a para-nitro group strongly delocalizes the negative charge through its resonance structure. cdnsciencepub.com

In the case of the more stable 1,1-complexes, the coupling constants of the ring protons are primarily dependent on the inductive effect of the 4-substituent. cdnsciencepub.com Furthermore, a linear relationship has been observed between the chemical shift and the coupling constant of the methoxyl protons in the parent anisoles and the Hammett constant of the 4-substituent. cdnsciencepub.com This suggests a consistent geometry at the C-1, C-2, and C-6 positions across these molecules. cdnsciencepub.com The stability of Meisenheimer adducts is considerably affected by the number and type of ring substituents, as the negative charge is delocalized onto them. core.ac.uk

Hydrolysis Mechanisms of Dinitroanisoles (General Principles)

Alkaline Hydrolysis Pathways and Intermediate Formation

The alkaline hydrolysis of dinitroanisoles, such as 2,4-dinitroanisole (DNAN), is a significant transformation pathway for these compounds in aqueous environments. nih.govresearchgate.net The primary mechanism for the alkaline hydrolysis of DNAN has been identified as a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net

This reaction proceeds through the formation of a Meisenheimer complex as an intermediate. nih.govacs.org In this two-step process, a hydroxyl ion first attacks the C1 carbon of the dinitroanisole to form a C1-(OCH3)OH- Meisenheimer complex. researchgate.netosti.gov Subsequently, the methoxy group (-OCH3) dissociates from the C1 position, and a proton is transferred from the hydroxyl group to the departing methoxide ion, resulting in the formation of 2,4-dinitrophenolate (B1223059) and methanol (B129727). researchgate.netosti.govresearchgate.net Isotope labeling studies using 18O-labeled water have confirmed that the hydroxyl group from the water is incorporated into the dinitrophenol product, verifying the SNAr pathway with the methoxy group as the leaving group. nih.govresearchgate.net

The rate of alkaline hydrolysis is dependent on the pH of the solution, with faster degradation observed under more alkaline conditions. researchgate.netacs.orgnih.gov For instance, the hydrolysis of DNAN follows pseudo-first-order kinetics. researchgate.net The reaction ultimately leads to the formation of the corresponding dinitrophenol as the terminal product. researchgate.net

Table 2: Products of Alkaline Hydrolysis of 2,4-Dinitroanisole

| Reactant | Primary Intermediate | Final Products |

|---|

It is important to note that while the general principles of alkaline hydrolysis involve the formation of a Meisenheimer complex, the specific kinetics and stability of intermediates can be influenced by factors such as the position of the nitro groups and the presence of other substituents on the aromatic ring. acs.org

Surface-Promoted Hydrolysis on Pyrogenic Carbonaceous Matter

The hydrolysis of this compound (DNAN) can be significantly influenced by the presence of pyrogenic carbonaceous matter (PCM), such as biochar and graphite (B72142). nih.govnsf.gov While DNAN shows little to no degradation in aqueous solutions at neutral pH, the presence of PCM facilitates its breakdown. nih.govresearchgate.net This surface-promoted hydrolysis is a critical process in understanding the environmental fate of this energetic compound.

Research has shown that the degradation of DNAN in the presence of a model PCM like graphite powder is observable at pH 7, a condition under which no decay occurs otherwise. nih.gov However, more significant degradation is observed at higher pH levels. For instance, studies conducted at pH 11.5 and 25°C showed DNAN degradation with graphite, while no significant decay was seen in its absence. researchgate.netnih.gov This suggests a base-catalyzed hydrolysis mechanism that is enhanced by the PCM surface. nih.gov

The role of PCM extends beyond simply providing a surface for the reaction. It actively participates in the reaction, altering the reaction pathways and kinetics. nih.govacs.org In a homogeneous solution, the primary hydrolysis pathway for DNAN is demethylation, where a hydroxyl ion attacks the C1 position, leading to the formation of 2,4-dinitrophenol (B41442) (DNP) and a methoxide leaving group. nih.govacs.org However, in the presence of PCM, a shift towards a denitration pathway is observed. nih.govacs.org In this pathway, the hydroxyl ion attacks the C2 or C4 position of the DNAN molecule, resulting in the release of nitrite (B80452). acs.org This is a significant finding as nitrite is considered less toxic than DNAN and DNP. nih.govpnnl.gov

Computational studies, including density-functional theory (DFT) and ab initio molecular dynamics (AIMD/MM) simulations, have provided deeper insights into this mechanism. nih.govresearchgate.net These models suggest that PCM can lower the activation energy for DNAN hydrolysis. For example, graphite was found to lower the activation energy by 54.3 ± 3.9%, enhancing the decay rate. researchgate.netnih.gov The computational results indicate that PCM effectively reduces the reaction barriers by approximately 8 kcal mol⁻¹ compared to the reaction in a homogeneous solution. nih.gov This is attributed to the ability of PCM to confine the reacting species near its surface, creating an environment with a weaker dielectric constant that favors nucleophilic substitution reactions. nih.gov

The type of PCM also plays a role in the efficiency of the hydrolysis. Modified activated carbon, particularly quaternary ammonium (B1175870) (QA)-modified activated carbon, has been shown to be highly effective. nih.govpnnl.gov This modified PCM significantly reduced the half-life of DNAN from 185 days to just 2.5 days at pH 11.5 and 25°C and maintained its reactivity over multiple cycles. nih.govpnnl.gov

The table below summarizes the key findings from studies on the surface-promoted hydrolysis of this compound on pyrogenic carbonaceous matter.

| Parameter | Observation | Source(s) |

| Effect of PCM at Neutral pH | Degradation of DNAN observed at pH 7 with graphite, no decay without. | nih.gov |

| Effect of PCM at Alkaline pH | Significant DNAN degradation at pH 11.5 and 25°C with graphite. | researchgate.netnih.gov |

| Primary Hydrolysis Pathway (Homogeneous Solution) | Demethylation leading to 2,4-dinitrophenol (DNP). | nih.govacs.org |

| Primary Hydrolysis Pathway (with PCM) | Denitration leading to the formation of nitrite. | nih.govacs.org |

| Activation Energy Reduction | Graphite lowered the activation energy for DNAN hydrolysis by 54.3 ± 3.9%. | researchgate.netnih.gov |

| Effect of Modified PCM | Quaternary ammonium-modified activated carbon reduced DNAN half-life from 185 to 2.5 days. | nih.govpnnl.gov |

Advanced Spectroscopic and Structural Characterization of 2,6 Dinitroanisole

X-ray Crystallography and Single-Crystal Structure Determination

X-ray crystallography provides precise three-dimensional atomic arrangements within a crystal. anton-paar.com This method is crucial for determining the unit cell dimensions, symmetry, and atomic positions, which in turn define bond lengths and angles. anton-paar.com

Determination of Unit Cell Parameters and Space Group

The crystal structure of 2,6-dinitroanisole has been determined through single-crystal X-ray diffraction. The compound crystallizes in the triclinic system with the space group P1. researchgate.net This determination is fundamental to understanding the packing of the molecules in the solid state.

The unit cell parameters for this compound at 298 K are as follows:

| Parameter | Value researchgate.net |

| a | 3.854(1) Å |

| b | 7.736(2) Å |

| c | 14.476(4) Å |

| α | 89.25(2)° |

| β | 86.97(2)° |

| γ | 75.59(2)° |

| Volume (V) | 417 ų |

| Z (formula units per unit cell) | 2 |

| Calculated Density (Dx) | 1.58 g cm⁻³ |

This table presents the unit cell parameters for this compound as determined by X-ray crystallography.

Conformational Analysis of the Methoxy (B1213986) and Nitro Groups relative to the Aromatic Ring

A significant feature of the molecular conformation of this compound is the orientation of the methoxy and nitro groups relative to the benzene (B151609) ring. researchgate.net Due to steric hindrance from the two ortho-nitro groups, the methoxy group is forced out of the plane of the aromatic ring. researchgate.netcdnsciencepub.com The torsion angles, which describe the rotation around the C(ring)-O bond, are 72° and 79° for the two independent molecules in the asymmetric unit. researchgate.net This significant out-of-plane twist is a direct consequence of the di-ortho substitution. cdnsciencepub.com

Similarly, the nitro groups are also twisted with respect to the benzene ring. This rotation is a common feature in ortho-substituted nitroaromatics and is influenced by both steric and electronic effects.

Comparative Crystallographic Studies with Isomeric Dinitroanisoles

When comparing the crystal structure of this compound with its isomer, 2,4-dinitroanisole (B92663), distinct conformational differences are evident. In 2,4-dinitroanisole, the methoxy group is significantly more coplanar with the aromatic ring, exhibiting torsion angles of only 5° and 13°. researchgate.netresearchgate.net This is because there is only one ortho-substituent (a nitro group), resulting in less steric crowding around the methoxy group compared to the 2,6-isomer. researchgate.net

The crystal system and space group also differ. While this compound is triclinic (P1), 2,4-dinitroanisole crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netbibliotekanauki.pl These structural disparities influence the physical properties and chemical reactivity of the isomers. For instance, the rate of nucleophilic substitution of the methoxy group is correlated with its out-of-plane twist. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution by probing the magnetic properties of atomic nuclei. huji.ac.il

Proton and Carbon-13 NMR Spectral Analysis of this compound and its Derivatives

The ¹H and ¹³C NMR spectra of this compound provide key information for its structural confirmation. In the ¹H NMR spectrum of 1-chloro-2,6-dinitrobenzene, a precursor to this compound, the aromatic protons appear as a doublet at δ 8.00 ppm and a triplet at δ 7.62 ppm. dtic.mil

For 4-substituted-2,6-dinitroanisoles, the chemical shifts of the ring protons are influenced by the electronic nature of the substituent at the 4-position. cdnsciencepub.comcdnsciencepub.com Similarly, the ¹³C NMR chemical shifts are sensitive to the electronic environment of each carbon atom. In 2,4-dinitroanisole, the chemical shifts can be reasonably predicted by considering the additive effects of the nitro and methoxy groups. cdnsciencepub.com However, in the case of 2,6-disubstituted anisoles, steric inhibition of resonance can lead to deviations from additivity, particularly for the para-carbon. cdnsciencepub.com

Analysis of Coupling Constants and Chemical Shifts for Structural Confirmation

Spin-spin coupling constants (J-values) in NMR provide information about the connectivity of atoms. ucl.ac.uk In symmetrical molecules like 4-substituted-2,6-dinitroanisoles, the coupling constant between the ring protons (⁴J H-H) cannot be directly obtained from standard proton spectra but can be determined from ¹³C satellites. cdnsciencepub.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for the structural elucidation of molecules like this compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. The resulting spectrum provides a unique "molecular fingerprint," allowing for the identification of the compound and its constituent functional groups. researchgate.net

In the analysis of this compound, specific regions of the infrared and Raman spectra can be correlated with the vibrations of its key structural components: the nitro groups (NO₂), the ether linkage (C-O-C), and the substituted benzene ring.

Nitro Group (NO₂) Vibrations: The two nitro groups are strong absorbers in the infrared spectrum. Their presence is typically confirmed by strong characteristic bands corresponding to symmetric and asymmetric stretching vibrations. For aromatic nitro compounds, the asymmetric stretching (ν_as(NO₂)) usually appears in the 1500-1560 cm⁻¹ range, while the symmetric stretching (ν_s(NO₂)) is found between 1335 and 1370 cm⁻¹.

Ether (C-O-C) Vibrations: The ether functional group is characterized by the asymmetric stretching vibration of the C-O-C bond, which gives rise to a strong band, typically in the 1200-1275 cm⁻¹ region for aryl alkyl ethers. The symmetric stretch is often weaker and appears at a lower frequency.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and out-of-plane (OOP) C-H bending vibrations between 675 and 900 cm⁻¹, the positions of which are sensitive to the substitution pattern on the ring.

The entire spectrum, particularly the complex pattern of bands in the "fingerprint region" (roughly 1500 to 500 cm⁻¹), is unique to this compound. This allows for its unambiguous identification and differentiation from its isomers, such as 2,4-Dinitroanisole, which will exhibit a different fingerprint due to its distinct molecular symmetry and structure. researchgate.netresearchgate.net For instance, structural studies have shown that the methoxy group in this compound is twisted significantly out of the plane of the benzene ring, which influences the vibrational modes compared to the more planar 2,4-isomer. researchgate.net

The following table summarizes key vibrational frequencies observed for dinitroanisole isomers, illustrating the data obtained from these techniques.

Table 1: Selected Vibrational Spectroscopy Data for Dinitroanisole Isomers

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequencies for Dinitroanisole Isomers (cm⁻¹) | Source |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | 3114, 3108 | dtic.mil |

| Asymmetric NO₂ Stretch | 1500 - 1560 | 1542, 1532 | dtic.mil |

| Symmetric NO₂ Stretch | 1335 - 1370 | 1346, 1328 | dtic.mil |

| Aromatic C=C Stretch | 1450 - 1620 | 1602, 1604 | dtic.mil |

| Asymmetric C-O-C Stretch | 1200 - 1275 | 1276 | dtic.mil |

| Aromatic C-H Bending (OOP) | 675 - 900 | 828, 836 | dtic.mil |

Mass Spectrometry for Molecular Mass Confirmation and Reaction Product Identification

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds such as this compound. It also plays a critical role in identifying products formed during its reactions or decomposition. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, most commonly forming a molecular ion (M•+), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. libretexts.org For this compound (C₇H₆N₂O₅), the calculated molecular weight is 198.13 g/mol , which corresponds to the expected molecular ion peak at m/z 198. nih.gov

The molecular ions are often energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org The resulting mass spectrum, a plot of ion relative abundance versus m/z, provides a distinct fragmentation pattern that aids in structural confirmation. The fragmentation of this compound is influenced by the presence of the nitro groups and the ether linkage.

Common fragmentation pathways for nitroaromatic compounds include the loss of nitro (NO₂) groups, nitric oxide (NO), or oxygen atoms. For this compound, a primary fragmentation step involves the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O) from the molecular ion. The most intense peak (base peak) in the mass spectrum of this compound is observed at m/z 168. nih.gov This corresponds to the loss of nitric oxide (NO) from the molecular ion. Other significant fragments are seen at m/z 91 and m/z 63. nih.gov

Mass spectrometry, particularly when coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is invaluable for tracing reaction pathways. For example, in studies of the thermal decomposition of related energetic materials like Trinitroanisole (TNAN), GC-MS analysis identified this compound (with its characteristic m/z of 198) as a stable decomposition product, formed through the loss of a meta-nitro group from the parent TNAN molecule. mdpi.com This demonstrates the capability of MS to identify and confirm the structure of reaction products in complex mixtures. mdpi.combibliotekanauki.pl

Table 2: Major Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Plausible Fragment Ion | Source |

|---|---|---|---|

| 198 | Variable | [C₇H₆N₂O₅]•+ (Molecular Ion) | nih.govmdpi.com |

| 168 | 100% (Base Peak) | [M - NO]•+ or [M - CH₂O]•+ | nih.gov |

| 91 | High | [C₇H₇]+ or [C₆H₅N]•+ | nih.gov |

| 63 | High | [C₅H₃]+ | nih.gov |

Computational and Theoretical Chemistry Studies of 2,6 Dinitroanisole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2,6-Dinitroanisole.

Quantum mechanical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. Experimental X-ray crystallography has determined the solid-state structure of this compound, revealing a triclinic crystal system with the space group P1. researchgate.net A key structural feature identified is the significant out-of-plane twist of the methoxy (B1213986) group relative to the benzene (B151609) ring, with torsion angles of 72° and 79° for the two independent molecules in the crystal structure. researchgate.netresearchgate.net This is a much larger twist compared to its isomer, 2,4-Dinitroanisole (B92663), and is attributed to the steric hindrance imposed by the two nitro groups in the ortho positions. researchgate.net

DFT calculations, using functionals like B3LYP or cam-B3LYP with basis sets such as 6-311G(d,p), are used to theoretically optimize the molecular geometry in the gas phase or in solution. researchgate.netresearchgate.net These calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also calculated, providing fundamental insights into the molecule's stability and reactivity. bohrium.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆N₂O₅ |

| Molecular Weight | 198 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 3.854 (1) |

| b (Å) | 7.736 (2) |

| c (Å) | 14.476 (4) |

| α (°) | 89.25 (2) |

| β (°) | 86.97 (2) |

| γ (°) | 75.59 (2) |

| Volume (ų) | 417 |

| Z | 2 |

| Temperature (K) | 298 |

Vibrational frequency analysis is a standard computational procedure performed after a geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. bas.bgmdpi.com DFT calculations can compute the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. researchgate.net

Each calculated frequency corresponds to a specific collective motion of the atoms, such as the stretching or bending of bonds. researchgate.net A detailed analysis of these motions is achieved through a Potential Energy Distribution (PED) analysis, which assigns each vibrational mode to specific internal coordinates (e.g., C-H stretch, NO₂ symmetric stretch). researchgate.netgrafiati.com This theoretical data is crucial for interpreting and assigning the peaks observed in experimental FT-IR and FT-Raman spectra. bas.bg For example, in the related compound 2,4-Dinitroanisole, characteristic absorption bands for the nitro group (NO₂) vibrations are observed around 1548 cm⁻¹ (antisymmetric stretching) and 1347 cm⁻¹ (symmetric stretching). nih.gov Similar calculations for this compound would allow for a complete assignment of its vibrational spectrum.

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the calculated wavefunction. osti.gov This analysis provides a quantitative picture of the electron distribution and helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. bohrium.comresearchgate.net The electron density distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, where different colors represent regions of varying electrostatic potential. bohrium.comresearchgate.net

In nitroaromatic compounds, the strong electron-withdrawing nature of the nitro groups results in a significant polarization of the molecule. osti.gov It is expected that in this compound, the oxygen and nitrogen atoms of the nitro groups would carry significant negative partial charges, while the adjacent carbon atoms of the aromatic ring would be rendered electron-deficient. researchgate.net The analysis of electron density is fundamental for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. researchgate.net

The Fukui function is a reactivity descriptor derived from conceptual DFT that helps to identify the most reactive sites within a molecule. bas.bgnih.gov It measures the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the prediction of sites susceptible to:

Nucleophilic attack (electrophilic site): Where adding an electron causes the largest change in density.

Electrophilic attack (nucleophilic site): Where removing an electron causes the largest change in density. acs.org

Radical attack. osti.gov

By calculating the Fukui functions, researchers can pinpoint which atoms are most likely to participate in chemical reactions. nih.gov For nitroaromatic systems, the electron-withdrawing nitro groups significantly influence the local reactivity, and Fukui analysis can quantify this effect on different atoms of the benzene ring and substituents. mdpi.com This tool is invaluable for predicting reaction pathways and understanding the chemical behavior of this compound. acs.org

Mulliken Charge Distribution and Electron Density Analysis

Molecular Dynamics (MD) Simulations

While DFT studies typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-evolution of a system containing many molecules. This provides insights into dynamic processes, bulk properties, and reaction mechanisms.

Reactive Molecular Dynamics (ReaxFF MD) is a specialized type of MD simulation that uses a reactive force field. nih.govrsc.org Unlike classical force fields, ReaxFF can model the formation and breaking of chemical bonds, allowing it to simulate complex chemical reactions such as thermal decomposition or detonation. researchgate.netacs.org

Ab Initio and Classical Molecular Dynamics (AIMD/MM) for Free Energy Landscape Exploration

Hybrid Ab Initio Molecular Dynamics/Molecular Mechanics (AIMD/MM) simulations are a sophisticated computational approach used to explore the free energy landscapes of chemical reactions in complex environments. pnnl.gov This method treats the reacting species with high-level quantum mechanics (AIMD) while the surrounding solvent or matrix is handled by more computationally efficient classical mechanics (MM). nih.govresearchgate.net

Studies on the hydrolysis of 2,4-Dinitroanisole (DNAN) have employed AIMD/MM free energy simulations to investigate proposed reaction mechanisms. osti.govnih.govacs.org These simulations are crucial for understanding the environmental fate of such compounds. osti.govacs.orgresearchgate.net For instance, research has explored the alkaline hydrolysis of DNAN by combining plane-wave DFT with AIMD/MM simulations to calculate reaction energies and activation barriers for processes like Meisenheimer complex formation and nucleophilic aromatic substitution. osti.govnih.govacs.org

Furthermore, AIMD/MM simulations have been instrumental in studying how different environments influence reaction kinetics. In one study, Car-Parrinello AIMD/MM simulations were used to investigate the hydrolysis of DNAN on the surface of pyrogenic carbonaceous matter (PCM). nih.govresearchgate.net The simulations revealed that the PCM surface can lower the reaction barriers for hydrolysis by approximately 8 kcal/mol compared to the reaction in a homogeneous solution. nih.govresearchgate.net This is attributed to the PCM creating a microenvironment with a lower dielectric constant, which favors nucleophilic substitution reactions by altering the hydration energy of the reacting species. researchgate.net

A molecular snapshot from an AIMD/MM simulation illustrates the complexity of the system, containing DNAN, a hydroxide (B78521) ion, a sodium counterion, and numerous water molecules within a nanopore, to model these interactions accurately. nih.govacs.org

Theoretical Predictions of Reaction Energetics and Activation Barriers

Theoretical calculations are essential for quantifying the energetics of reaction pathways and predicting their feasibility. Using methods such as DFT and AIMD/MM free energy simulations, researchers have calculated the activation barriers (ΔG‡) for the hydrolysis of DNAN. osti.govnih.govacs.org

Studies have shown that for DNAN in a homogeneous aqueous solution, the energy barriers for nucleophilic aromatic substitution (denitration) are significantly high, with a calculated ΔG‡ greater than 29 kcal/mol using PBE0 AIMD/MM simulations. osti.govnih.govacs.orgacs.org This high barrier suggests the reaction is not kinetically significant under these conditions. osti.govnih.govacs.org The most favorable hydrolysis reaction for DNAN was identified as a two-step process involving an initial attack by a hydroxyl group at the C1 carbon to form a Meisenheimer complex, followed by the dissociation of the methoxy anion. researchgate.netosti.govacs.org

Another theoretical study, using DFT calculations (M06-2X/6-311++G(2d,2p) level) with explicit solvation, investigated two potential pathways for the alkaline hydrolysis of DNAN. sci-hub.se The results, which aligned with experimental findings, showed a significant difference in the activation energies for the two pathways, strongly favoring one over the other. sci-hub.se

The table below summarizes some of the theoretically predicted activation barriers for DNAN hydrolysis.

| Reaction Pathway | Computational Method | Predicted Activation Barrier |

|---|---|---|

| Nucleophilic Aromatic Substitution (Aqueous) | PBE0 AIMD/MM | >29 kcal/mol |

| Alkaline Hydrolysis (Pathway A, TS1) | DFT (M06-2X) | +71.5 kJ/mol |

| Alkaline Hydrolysis (Pathway A, TS2) | DFT (M06-2X) | +49.0 kJ/mol |

| Alkaline Hydrolysis (Pathway B, TS1) | DFT (M06-2X) | +146.1 kJ/mol |

| Hydrolysis on Pyrogenic Carbonaceous Matter | AIMD/MM & DFT | ~8 kcal/mol lower than in solution |

TS1 and TS2 refer to the first and second transition states in the proposed reaction pathway.

Electronic Excited-State Structures and Properties Calculations

The behavior of molecules upon absorption of light is governed by their electronic excited states. Time-dependent density functional theory (TD-DFT) is a primary computational tool for investigating the structures and properties of these excited states. acs.orgresearchgate.net

For DNAN, TD-DFT calculations have been performed to study the ground-state and electronic excited-state structures in a bulk water solution, modeled using the CPCM approach. researchgate.netresearchgate.net These studies, using the cam-B3LYP functional with a 6-311G(d,p) basis set, predicted that the geometries of the singlet excited states are significantly altered compared to the ground state. researchgate.netresearchgate.net

A key finding is the elongation of the C7-O1 bond (the bond between the methoxy carbon and the ring's oxygen) in the excited states relative to the ground state. researchgate.net This geometric change is a crucial insight into the potential photodegradation pathways of the molecule. The analysis of molecular orbitals contributing to these electronic transitions provides further detail on how charge distribution is rearranged upon excitation. researchgate.net

The table below presents selected geometric parameters for DNAN in its ground state and first two singlet excited states, as predicted by computational models.

| Parameter | Ground State (S₀) | First Excited State (S₁) | Second Excited State (S₂) |

|---|---|---|---|

| C7-O1 Bond Length (Å) | 1.353 | 1.401 | 1.399 |

Data derived from computational studies investigating the geometric changes in DNAN upon electronic excitation. researchgate.netresearchgate.net

Environmental Transformation Pathways of Dinitroanisoles General Principles Applied to Nitroaromatics

Photochemical Degradation Mechanisms

Direct Photolysis and Photo-oxidation Processes

The photochemical degradation of dinitroanisoles is primarily driven by direct photolysis and photo-oxidation processes. enviro.wiki Munitions compounds like 2,4-dinitroanisole (B92663) (DNAN) absorb light in the ultraviolet (UV) range, making them susceptible to photolysis in surface waters and on soil surfaces. enviro.wiki The process is often initiated by the absorption of light by a nitro (-NO2) group. researchgate.net

Photo-oxidation has been identified as a dominant mechanism in the phototransformation of DNAN. researchgate.netresearchgate.net This process can lead to the displacement of a nitro group by a hydroxyl group. researchgate.net For instance, the photolysis of DNAN can yield phenolic products through a photo-substitution reaction. researchgate.net In aqueous solutions, DNAN can be directly photolyzed to produce nitrite (B80452) and nitrate (B79036). nih.gov Studies have shown that under simulated sunlight, [¹⁵N₂]DNAN can be denitrated to form ¹⁵NO₂ within plant leaves, highlighting the role of photolysis in the phytoremediation of this compound. nih.gov

Identification of Photodegradation Byproducts and Intermediates

The photolysis of dinitroanisoles results in a variety of degradation byproducts and intermediates. During the photodegradation of DNAN, both in its pure form and within insensitive munitions (IM) formulations, several products have been consistently identified, although often in small concentrations relative to the parent compound. nih.gov

Key photodegradation products of DNAN include:

2,4-dinitrophenol (B41442) (DNP) : Formed through the hydroxylation of the methyl group, releasing formaldehyde (B43269). researchgate.net It has been identified as a major product in some studies and a minor one in others. researchgate.netresearchgate.netosti.govnih.govresearchgate.net

Methoxy-nitrophenols : Such as 2-methoxy-5-nitrophenol (B41512) and 4-methoxy-3-nitrophenol, are formed when the ortho or para nitro group is displaced by a hydroxyl group. researchgate.netresearchgate.netnih.govosti.gov

Methoxy-nitroanilines : Including 2-methoxy-5-nitroaniline (B165355) and 4-methoxy-3-nitroaniline, have also been detected. researchgate.netnih.gov

Inorganic nitrogen species : Nitrite (NO₂⁻) and nitrate (NO₃⁻) are common products of DNAN photolysis. researchgate.netresearchgate.netnih.govosti.gov The formation of nitrite can be followed by its photo-oxidation to nitrate. nih.govacs.org

Other minor products: Ammonia (B1221849), formaldehyde, and formic acid have also been reported as photodegradation products. osti.gov

Table 1: Identified Photodegradation Byproducts of 2,4-Dinitroanisole

| Byproduct Category | Specific Compounds | Formation Pathway | References |

|---|---|---|---|

| Phenolic Products | 2,4-Dinitrophenol (DNP) | Hydroxylation of the methyl group | osti.gov, nih.gov, researchgate.net, researchgate.net, researchgate.net |

| 2-Methoxy-5-nitrophenol | Displacement of the ortho-nitro group by a hydroxyl group | osti.gov, researchgate.net, researchgate.net, nih.gov | |

| 4-Methoxy-3-nitrophenol | Displacement of the para-nitro group by a hydroxyl group | researchgate.net, researchgate.net, nih.gov | |

| Aniline Products | 2-Methoxy-5-nitroaniline | Reduction of a nitro group | researchgate.net, nih.gov |

| 4-Methoxy-3-nitroaniline | Reduction of a nitro group | researchgate.net, nih.gov | |

| Inorganic Nitrogen | Nitrite (NO₂⁻) | Denitration | osti.gov, researchgate.net, nih.gov, researchgate.net |

| Nitrate (NO₃⁻) | Denitration and subsequent oxidation of nitrite | osti.gov, researchgate.net, nih.gov, researchgate.net | |

| Other Organics | Formaldehyde | Cleavage of the methoxy (B1213986) group | osti.gov, nih.gov |

| Formic Acid | Further oxidation | osti.gov | |

| Ammonia | Further degradation | osti.gov |

Biotransformation Processes

Anaerobic Biotransformation via Nitroreduction Pathways

Under anaerobic conditions, the primary biotransformation pathway for dinitroanisoles is nitroreduction. nih.govnsf.gov This process is often more rapid than aerobic transformation. nih.gov The reduction of the nitro groups to amino groups can be carried out by indigenous soil microorganisms and can also be influenced by abiotic factors. nsf.govnih.govnih.gov

The biotransformation of DNAN under anaerobic conditions typically proceeds in a stepwise manner. The ortho-nitro group is often regioselectively reduced first to yield 2-amino-4-nitroanisole (also known as 2-methoxy-5-nitroaniline or MENA). nih.govnih.gov Subsequent reduction of the para-nitro group leads to the formation of 2,4-diaminoanisole (B165692) (DAAN). nih.govnih.govnih.gov These aromatic amines are significant metabolites in anaerobic environments. nih.gov The rate of this reductive transformation can be enhanced by the presence of soil organic carbon and electron donors like H₂. nih.gov

Aerobic Biotransformation Mechanisms, including O-Demethylation

In aerobic environments, the biotransformation of dinitroanisoles can proceed through different mechanisms, although transformation is generally slower than under anaerobic conditions. nih.govnsf.gov One key aerobic pathway is O-demethylation. nih.govnih.govnih.govresearchgate.netasm.orgnih.govnih.gov

Several bacterial strains have been identified that can degrade DNAN aerobically. For example, Nocardioides sp. strain JS1661 can utilize DNAN as a sole source of carbon and energy. asm.orgresearchgate.net The initial step in this degradation is the hydrolytic release of the methyl group (O-demethylation) to form 2,4-dinitrophenol (DNP) and methanol (B129727). asm.orgresearchgate.net The resulting DNP is then further degraded. nih.govasm.org A co-culture of Pseudomonas sp. strain FK357 and Rhodococcus imtechensis strain RKJ300 has also been shown to completely degrade DNAN, with the initial step being O-demethylation to 2,4-DNP. nih.govresearchgate.net

In addition to O-demethylation, aerobic nitroreduction can also occur. A Bacillus strain has been shown to transform DNAN to 2-amino-4-nitroanisole as the major end-product under aerobic conditions. asm.orgnih.gov

Formation of Aromatic Amines and Azo Dimers as Transformation Products

A significant outcome of the biotransformation of dinitroanisoles, particularly under anaerobic conditions, is the formation of aromatic amines and subsequently, azo dimers. nih.govnsf.govnih.govresearchgate.net The initial reduction of DNAN leads to the formation of monoamino and diamino derivatives, such as 2-amino-4-nitroanisole (2-ANAN or MENA) and 2,4-diaminoanisole (DAAN). osti.govnih.govresearchgate.net

Table 2: Biotransformation Products of 2,4-Dinitroanisole

| Condition | Primary Pathway | Key Intermediates/Products | References |

|---|---|---|---|

| Anaerobic | Nitroreduction | 2-Amino-4-nitroanisole (MENA) | nih.gov, nih.gov, nih.gov |

| 2,4-Diaminoanisole (DAAN) | nih.gov, nih.gov, nih.gov | ||

| Nitroso- and hydroxylamino- intermediates | nih.gov, researchgate.net | ||

| Azo dimers | nih.gov, nsf.gov, researchgate.net, researchgate.net | ||

| Aerobic | O-Demethylation | 2,4-Dinitrophenol (DNP) | nih.gov, asm.org, researchgate.net |

| Nitroreduction | 2-Amino-4-nitroanisole | asm.org, nih.gov | |

| Arylnitroso and arylhydroxylamino derivatives | nih.gov | ||

| Azoxy- and azo-dimers | nih.gov |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 2,6-Dinitroanisole | 1-Methoxy-2,6-dinitrobenzene |

| DNAN | 2,4-Dinitroanisole |

| DNP | 2,4-Dinitrophenol |

| MENA / 2-ANAN | 2-Amino-4-nitroanisole / 2-Methoxy-5-nitroaniline |

| 4-ANAN | 4-Amino-2-nitroanisole |

| DAAN | 2,4-Diaminoanisole |

| TNT | 2,4,6-Trinitrotoluene (B92697) |

| RDX | Hexahydro-1,3,5-trinitro-1,3,5-triazine |

| NTO | 3-Nitro-1,2,4-triazol-5-one |

| NQ | Nitroguanidine |

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical processes that break down contaminants without the direct involvement of living organisms. For dinitroanisoles, these pathways are critical in engineered remediation systems and under specific environmental conditions. Key abiotic methods include reductive degradation using potent reducing agents like zero-valent metals and oxidative degradation through advanced oxidation processes that generate highly reactive species.

Reductive Degradation by Zero-Valent Metals and Bimetallic Systems

The reductive transformation of nitroaromatic compounds, including dinitroanisoles, is a well-established abiotic degradation pathway. This process involves the transfer of electrons from a reducing agent to the nitro groups (-NO2) of the dinitroanisole molecule, leading to their sequential reduction. Zero-valent metals (ZVMs), particularly zero-valent iron (ZVI), are widely studied for this purpose due to their low cost, effectiveness, and low toxicity.

The fundamental reaction involves the oxidation of the metal (e.g., Fe⁰ to Fe²⁺) and the reduction of the nitro group. In the case of dinitroanisole, this proceeds through several intermediates. While much of the detailed research has been conducted on the 2,4-dinitroanisole (DNAN) isomer, the principles are applicable to other isomers like this compound. The typical pathway involves the reduction of one nitro group to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH2) group. nih.gov This process then repeats for the second nitro group.

The primary reductive pathway for DNAN using ZVI under anoxic conditions leads to the formation of amino-nitro intermediates, such as 2-amino-4-nitroanisole and 4-amino-2-nitroanisole, and ultimately the final product, 2,4-diaminoanisole (DAAN). osti.govnih.gov The presence of 4-amino-2-nitroanisole (iMENA) in some studies is considered an indicator of abiotic reduction processes, as biological pathways often show regioselective formation of 2-amino-4-nitroanisole (MENA). nih.gov

To enhance the reaction kinetics, ZVI is often combined with a more noble metal to create a bimetallic system. These systems, such as iron-copper (Fe/Cu) or iron-nickel (Fe/Ni), function as galvanic cells where the base metal (iron) acts as the anode and the catalytic metal (copper or nickel) acts as the cathode. This arrangement facilitates electron transfer and often enhances the rate of degradation. osti.gov Studies on Fe/Cu bimetallic systems have demonstrated effective nitroreduction of DNAN. researchgate.net

More reactive metals, such as magnesium (Mg), have also been explored. Mg-based bimetals (e.g., Mg/Cu, Mg/Ni, Mg/Zn) can be advantageous due to their more negative reduction potential and effectiveness over a wider pH range compared to iron-based systems. researchgate.netresearchgate.net Research has shown that Mg/Cu bimetals are highly effective in degrading DNAN, with removal rates exceeding 89% in aqueous solutions. researchgate.net The degradation proceeds through the same sequential nitroreduction pathway, forming aminonitroanisole intermediates and DAAN as the terminal product. nih.govresearchgate.net The presence of dissolved oxygen can influence the reaction, in some cases accelerating the generation of DAAN. nih.govosti.gov

Table 1: Reductive Degradation of Dinitroanisole by Metallic Systems Note: Most studies utilize 2,4-Dinitroanisole (DNAN) as the model compound.

| System | Conditions | Key Findings | Final Products | Reference |

|---|---|---|---|---|

| Zero-Valent Iron (ZVI) | Anaerobic/Anoxic | Complete removal of DNAN within 20 hours in a ZVI-coupled biosystem, compared to only 28.7% in an abiotic ZVI-only system. | 2,4-diaminoanisole (DAAN) | rsc.org |

| Fe/Cu Bimetal | Acidic | Degrades DNAN following pseudo-first-order kinetics. | para- and ortho-aminonitroanisole | researchgate.net |

| Mg/Cu Bimetal | Aqueous solution, unadjusted pH | Achieved over 89% DNAN removal. researchgate.net The reaction rate was enhanced by oxygen, which accelerated the formation of DAAN. osti.gov | 2,4-diaminoanisole (DAAN) | researchgate.netosti.gov |

| Mg/Zn Bimetal | Aqueous solution, unadjusted pH | Effective degradation, with a pseudo-first-order rate constant of 0.046 min⁻¹ in wastewater. | Not specified, presumed DAAN | researchgate.net |

| Mg/Ni Bimetal | Aqueous solution, unadjusted pH | Effective degradation, with a pseudo-first-order rate constant of 0.021 min⁻¹ in wastewater. | Not specified, presumed DAAN | researchgate.net |

Advanced Oxidation Processes (AOPs) in Degradation

Advanced Oxidation Processes (AOPs) constitute a class of abiotic degradation techniques that rely on the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). afit.edu These radicals have a high oxidation potential and can rapidly degrade a wide range of organic contaminants, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. afit.edu

For dinitroanisoles, a common and effective AOP is the combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂). engineering.org.cn In this process, the photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then attack the dinitroanisole molecule. Computational and experimental studies on 2,4-dinitroanisole (DNAN) show that the degradation mechanism is dominated by an addition-elimination reaction, where the hydroxyl radical adds to the aromatic ring. uky.eduresearchgate.net This initial attack can lead to the formation of phenol-type products. researchgate.net These phenolic intermediates can be further oxidized to form benzoquinone radicals, which are precursors to ring-opening reactions. researchgate.netuky.edu

Another potential reaction pathway is H-abstraction, where the hydroxyl radical removes a hydrogen atom from the methoxy group (-OCH₃), although this is considered a competing, less dominant mechanism. uky.eduresearchgate.net The degradation of DNAN via UV/H₂O₂ is generally efficient. Studies have shown that under optimal conditions of pH and H₂O₂ dosage, DNAN can be almost completely removed from water in a few hours. engineering.org.cn

The kinetics of DNAN degradation in UV/H₂O₂ systems can vary. At higher H₂O₂ concentrations (e.g., 1500–4500 ppm), the degradation tends to follow zero-order kinetics. engineering.org.cnengineering.org.cn However, at lower H₂O₂ concentrations (e.g., 750 ppm), the reaction follows pseudo-first-order kinetics. engineering.org.cnengineering.org.cn While the parent DNAN compound degrades relatively quickly, the resulting organic intermediates are oxidized to CO₂ at a slower rate. engineering.org.cn The nitrogen from the nitro groups is primarily converted to nitrate (NO₃⁻) during the oxidation process. engineering.org.cnengineering.org.cn Research indicates that UV/H₂O₂ is a promising technology for treating wastewater contaminated with dinitroanisoles. engineering.org.cn

Table 2: Degradation of Dinitroanisole by Advanced Oxidation Processes (AOPs) Note: Studies primarily focus on the 2,4-Dinitroanisole (DNAN) isomer.

| AOP System | Conditions | Reaction Kinetics | Key Findings & Byproducts | Reference |

|---|---|---|---|---|

| UV/H₂O₂ | 250 ppm DNAN, 1500-4500 ppm H₂O₂, initial pH 4-7 | Zero-order | DNAN was reduced from 250 ppm to <1 ppm in 3 hours. Nitrogen was mostly converted to nitrate. Slower mineralization of total organic carbon was observed. | engineering.org.cnengineering.org.cn |

| UV/H₂O₂ | 250 ppm DNAN, 750 ppm H₂O₂ | Pseudo-first-order | Degradation followed pseudo-first-order kinetics at lower peroxide concentrations. | engineering.org.cnengineering.org.cn |

| UV-LED/H₂O₂ | Varied H₂O₂:DNAN molar ratios | Pseudo-first-order | Optimal molar ratio for degradation was found to be 94. Byproducts included 2,4-dinitrophenol, 2-nitrophenol, and 4-nitrophenol. | osti.gov |

| Computational Study (DFT) | M06-2X/6-311+G(d,p)/SMD level of theory | N/A | The dominant mechanism is hydroxyl radical addition-elimination. Phenolic products can be further oxidized to benzoquinone radicals, leading to ring-opening. | uky.eduresearchgate.net |

Applications of 2,6 Dinitroanisole in Organic Synthesis and Material Science

Precursor in the Synthesis of Nitrogen-Containing Organic Compounds

The chemical structure of 2,6-dinitroanisole makes it a suitable starting material for creating other functionalized aromatic compounds, particularly dinitroanilines and dinitrophenols.

This compound is a direct precursor to 2,6-dinitroaniline (B188716) through a process known as ammonolysis. orgsyn.org In this type of nucleophilic aromatic substitution reaction, the methoxy (B1213986) group (-OCH₃) of the anisole (B1667542) is displaced by an amino group (-NH₂) from an ammonia (B1221849) source. This transformation is a recognized method for preparing 2,6-dinitroaniline. orgsyn.org

The resulting compound, 2,6-dinitroaniline, is itself a significant intermediate in organic synthesis. It is used in the preparation of other complex molecules, such as 2,6-dinitroiodobenzene, and serves as a foundational structure for creating various 1,2,3-trisubstituted halobenzene derivatives. thermofisher.comfishersci.at

| Precursor | Reaction | Product | Application of Product |

| This compound | Ammonolysis | 2,6-Dinitroaniline | Intermediate for dyes, precursor for 1,2,3-trisubstituted halobenzene derivatives. orgsyn.orgfishersci.at |

This compound can be converted to 2,6-dinitrophenol (B26339) through a nucleophilic substitution reaction at the aliphatic carbon of the methoxy group (an Sₙ2 reaction). Research studying the reaction of dinitroanisoles with piperidine (B6355638) in a benzene (B151609) solvent found that this compound readily forms 2,6-dinitrophenol.

Interestingly, the study revealed that the rate of this Sₙ2 reaction to form 2,6-dinitrophenol is substantially greater than the rate of aromatic nucleophilic substitution (a.n.s.) for the same molecule. When compared to its isomer, 2,4-dinitroanisole (B92663), the rate of phenol (B47542) formation from this compound is significantly faster. The rates of reaction for this compound with piperidine and N-methylpiperidine are approximately 1,000 and 300 times greater, respectively, than the rate of reaction for 2,4-dinitroanisole with the same amines. This enhanced reactivity is attributed to a proposed field effect from the ortho-nitro group.

| Reactant | Nucleophile | Reaction Type | Product | Relative Rate Comparison |

| This compound | Piperidine | Sₙ2 | 2,6-Dinitrophenol | ~1000x faster than 2,4-Dinitroanisole. |

| This compound | N-Methylpiperidine | Sₙ2 | 2,6-Dinitrophenol | ~300x faster than 2,4-Dinitroanisole. |

Formation of Dinitroanilines (e.g., 2,6-Dinitroaniline)

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis (e.g., 4-Tert-butyl-2,6-dinitroanisole)

Substituted dinitroanisoles are important intermediates in the synthesis of more complex molecules, including those with applications in the agrochemical and pharmaceutical industries. googleapis.comnbinno.compatsnap.com A prominent example is the use of 4-tert-butyl-2,6-dinitroanisole (B1351469) in the production of the selective herbicide Butralin (N-sec-butyl-4-tert-butyl-2,6-dinitroaniline). googleapis.com

In one synthetic pathway, 2,6-dinitro-4-tert-butylphenol is methylated to produce the intermediate 4-tert-butyl-2,6-dinitroanisole. googleapis.com This intermediate is then subjected to an amination reaction with sec-butylamine (B1681703) to yield the final product, butralin. googleapis.com This process highlights the role of the dinitroanisole structure as a key building block that can be readily modified to create target molecules with specific functionalities. googleapis.combiosynth.com While this example leads to an herbicide, similar synthetic strategies involving dinitroanisole intermediates are employed in the pharmaceutical field. nbinno.compatsnap.com

Synthesis Pathway Example: Butralin

Methylation: 2,6-Dinitro-4-tert-butylphenol is reacted with a methylating agent to form the intermediate, 4-tert-butyl-2,6-dinitroanisole. googleapis.com

Amination: The intermediate, 4-tert-butyl-2,6-dinitroanisole, is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline (Butralin). googleapis.com

Future Research Directions and Emerging Paradigms for 2,6 Dinitroanisole

Development of Novel and Sustainable Synthetic Strategies for 2,6-Dinitroanisole

Current research is actively seeking greener and more efficient methods for synthesizing this compound. While traditional methods often rely on the nitration of precursor compounds, emerging strategies are focusing on minimizing hazardous reagents and byproducts.

One promising avenue is the development of solvent-free or additive-free reaction conditions. For the related compound 2,4-dinitroanisole (B92663) (DNAN), a solvent-free process utilizing a mixture of propionic anhydride (B1165640) and nitric acid to generate the nitrating species in situ has been successfully scaled up. osti.govdtic.mil This approach eliminates the need for traditional solvents, thereby reducing environmental impact and simplifying product purification. osti.govdtic.mil Future research could adapt and optimize such methodologies for the selective synthesis of this compound.